molecular formula C21H28N6O4 B2639899 7-(3-(4-ethylphenoxy)-2-hydroxypropyl)-3-methyl-8-(piperazin-1-yl)-1H-purine-2,6(3H,7H)-dione CAS No. 335403-13-9

7-(3-(4-ethylphenoxy)-2-hydroxypropyl)-3-methyl-8-(piperazin-1-yl)-1H-purine-2,6(3H,7H)-dione

Cat. No.: B2639899
CAS No.: 335403-13-9
M. Wt: 428.493
InChI Key: MJYAZWAHYKQKGD-UHFFFAOYSA-N
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Description

7-(3-(4-ethylphenoxy)-2-hydroxypropyl)-3-methyl-8-(piperazin-1-yl)-1H-purine-2,6(3H,7H)-dione is a complex organic compound that belongs to the class of purine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(3-(4-ethylphenoxy)-2-hydroxypropyl)-3-methyl-8-(piperazin-1-yl)-1H-purine-2,6(3H,7H)-dione typically involves multi-step organic reactions. The process begins with the preparation of the purine core, followed by the introduction of the hydroxypropyl, ethylphenoxy, and piperazinyl groups through various substitution and coupling reactions. Common reagents used in these steps include alkyl halides, phenols, and piperazine, under conditions such as reflux in organic solvents and the use of catalysts like palladium or copper.

Industrial Production Methods

On an industrial scale, the production of this compound would likely involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

7-(3-(4-ethylphenoxy)-2-hydroxypropyl)-3-methyl-8-(piperazin-1-yl)-1H-purine-2,6(3H,7H)-dione can undergo various chemical reactions, including:

    Oxidation: The hydroxypropyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The compound can be reduced to modify the purine ring or other functional groups.

    Substitution: The ethylphenoxy and piperazinyl groups can be substituted with other functional groups to create derivatives.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxypropyl group can yield ketones or acids, while substitution reactions can produce a wide range of derivatives with different pharmacological properties.

Scientific Research Applications

7-(3-(4-ethylphenoxy)-2-hydroxypropyl)-3-methyl-8-(piperazin-1-yl)-1H-purine-2,6(3H,7H)-dione has several scientific research applications:

    Chemistry: Used as a building block for synthesizing novel purine derivatives.

    Biology: Studied for its interactions with biological macromolecules, such as enzymes and receptors.

    Medicine: Investigated for its potential as a therapeutic agent in treating various diseases, including cancer and neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-(3-(4-ethylphenoxy)-2-hydroxypropyl)-3-methyl-8-(piperazin-1-yl)-1H-purine-2,6(3H,7H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

    Caffeine: A well-known purine derivative with stimulant effects.

    Theophylline: Another purine derivative used in the treatment of respiratory diseases.

    Adenosine: A naturally occurring purine nucleoside involved in energy transfer and signal transduction.

Uniqueness

What sets 7-(3-(4-ethylphenoxy)-2-hydroxypropyl)-3-methyl-8-(piperazin-1-yl)-1H-purine-2,6(3H,7H)-dione apart is its unique combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for developing new therapeutic agents and studying purine chemistry.

Properties

IUPAC Name

7-[3-(4-ethylphenoxy)-2-hydroxypropyl]-3-methyl-8-piperazin-1-ylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N6O4/c1-3-14-4-6-16(7-5-14)31-13-15(28)12-27-17-18(25(2)21(30)24-19(17)29)23-20(27)26-10-8-22-9-11-26/h4-7,15,22,28H,3,8-13H2,1-2H3,(H,24,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJYAZWAHYKQKGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)OCC(CN2C3=C(N=C2N4CCNCC4)N(C(=O)NC3=O)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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